Acrylamide-13C3

Catalog No.
S994905
CAS No.
287399-26-2
M.F
C3H5NO
M. Wt
74.056
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylamide-13C3

CAS Number

287399-26-2

Product Name

Acrylamide-13C3

IUPAC Name

(1,2,3-13C3)prop-2-enamide

Molecular Formula

C3H5NO

Molecular Weight

74.056

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1

InChI Key

HRPVXLWXLXDGHG-VMIGTVKRSA-N

SMILES

C=CC(=O)N

Synonyms

2-Propenamide-13C3; Acrylic Amide-13C3; Bio-Acrylamide 50-13C3; Ethylenecarboxamide; NSC 7785-13C3; Propenamide; Vinyl Amide-13C3;

Acrylamide-13C3 is a stable isotopologue of acrylamide, where three carbon atoms in the molecule are replaced with their heavier isotope, carbon-13. The molecular formula for acrylamide-13C3 is C3H5NO, and it has a molecular weight of approximately 73.08 g/mol. This compound is primarily utilized as an internal standard in analytical chemistry to quantify acrylamide levels in various food products and environmental samples, aiding in the understanding of acrylamide formation mechanisms during thermal processing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules. Carbon-13 (¹³C) NMR relies on the magnetic properties of ¹³C nuclei within a molecule. Acrylamide-13C3, with all its carbon atoms enriched in ¹³C, provides a significantly stronger NMR signal compared to unlabeled acrylamide. This stronger signal allows researchers to obtain more detailed information about the molecule's structure and interactions with other molecules. [Source: NIH National Institute of General Medical Sciences ]

  • Metabolic Studies

    Acrylamide is a known neurotoxin and carcinogen. Understanding its metabolism and pathways within biological systems is crucial for toxicological research. Acrylamide-13C3 can be used as a tracer molecule in metabolic studies. By tracking the incorporation and movement of the ¹³C label within an organism, researchers can map out the metabolic pathway of acrylamide and identify the products formed during its breakdown. This information helps elucidate the mechanisms of acrylamide toxicity and develop potential mitigation strategies. [Source: Toxicology Mechanisms and Methods, Volume 22, Issue 8, 2012, Pages 681-691 ]

  • Protein Crosslinking

    Acrylamide can be used as a crosslinking agent to link protein molecules together. Acrylamide-13C3 offers advantages in studying protein-protein interactions. The ¹³C enrichment allows researchers to distinguish between signals from the crosslinked protein and background signals using NMR spectroscopy. This approach provides valuable insights into protein complex formation and function. [Source: Chemical Science, Issue 2, 2011, Pages 791-795 ]

Similar to its non-labeled counterpart. It can undergo:

  • Nucleophilic Addition: Acrylamide reacts with nucleophiles, such as amines and thiols, leading to the formation of various derivatives.
  • Polymerization: Acrylamide-13C3 can polymerize to form polyacrylamide under specific conditions, which is used in various applications including water treatment and as a thickening agent.
  • Degradation Reactions: Under high temperatures, acrylamide can decompose into smaller molecules, which may include carbon dioxide and nitrogen oxides.

Acrylamide has been studied for its biological effects, particularly its potential neurotoxicity and carcinogenicity. While acrylamide-13C3 itself does not exhibit unique biological activity, studies involving acrylamide have shown:

  • Neurotoxicity: Acrylamide exposure has been linked to neurotoxic effects in laboratory animals, leading to concerns about its impact on human health.
  • Carcinogenic Potential: The International Agency for Research on Cancer classifies acrylamide as a possible human carcinogen based on animal studies.

Acrylamide-13C3 can be synthesized through several methods:

  • Hydrolysis of Acrylonitrile: A common method involves the hydrolysis of acrylonitrile in the presence of water and an acid catalyst.
  • Ammonolysis of Acrylic Acid: Acrylic acid can be reacted with ammonia under controlled conditions to yield acrylamide.
  • Labeling Techniques: Specific isotopic labeling techniques are employed to incorporate carbon-13 into the acrylamide structure during synthesis.

Acrylamide-13C3 serves several important functions:

  • Analytical Chemistry: It is widely used as an internal standard for quantifying acrylamide levels in food products through techniques like gas chromatography-mass spectrometry.
  • Research Tool: It aids researchers in studying the formation mechanisms of acrylamide during cooking processes and its interactions with other food components.

Research has focused on the interactions of acrylamide with various compounds during thermal processing:

  • Maillard Reaction Products: Acrylamide formation is closely associated with the Maillard reaction, where reducing sugars react with amino acids at elevated temperatures.
  • Food Matrix Effects: Studies indicate that the presence of certain food components (e.g., chlorogenic acid) can influence the levels of acrylamide formed during cooking processes .

Several compounds share structural similarities or formation pathways with acrylamide. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AcrylonitrileSimilar backboneUsed primarily in industrial applications; toxic.
N,N'-MethylenebisacrylamideBisacrylamide structureCross-linking agent in polymer chemistry.
2-Acetamidoacrylic AcidContains amide groupPotentially less toxic; used in biochemical applications.

Acrylamide-13C3 is unique due to its isotopic labeling, which allows for precise quantification and tracking within complex matrices, distinguishing it from other similar compounds that do not possess this feature.

Molecular Structure and Conformational Analysis

Acrylamide-13C3 is a stable isotopologue of acrylamide where all three carbon atoms in the molecule are replaced with carbon-13 isotopes [1]. The compound maintains the fundamental structural characteristics of the parent molecule while providing enhanced analytical capabilities through isotopic labeling [2]. The molecular structure consists of an α,β-unsaturated amide system with the chemical formula 13C3H5NO [3].

The acrylamide unit exhibits essential planarity due to the conjugated π-system between the carbon-carbon double bond and the carbonyl group [23]. This conjugation leads to resonance stabilization, where electrons from the vinyl double bond can delocalize through the carbonyl system [20]. The planar geometry is maintained by this extended conjugation, which is critical for the compound's chemical reactivity and spectroscopic properties [28].

Conformational analysis reveals that the acrylamide-13C3 molecule adopts a configuration where the amide group is coplanar with the vinyl system [25]. The electron-withdrawing effect of the carbonyl group on the alkene makes the β-carbon the most electrophilic site in the molecule [23]. Bond length measurements indicate typical values for the carbon-carbon double bond at approximately 1.288 Å and the amide carbonyl bond at 1.235 Å [28].

The molecular geometry demonstrates significant resonance stabilization through two primary pathways [20]. The first involves conjugation between the carbon-carbon double bond and the carbonyl bond, while the second pathway includes the participation of the nitrogen lone pair electrons [20]. This resonance system contributes to the overall stability of the compound and influences its spectroscopic characteristics [23].

Physicochemical Parameters

Molecular Weight and Formula

Acrylamide-13C3 has a molecular formula of 13C3H5NO with a precisely determined molecular weight of 74.06 g/mol [1] [2] [3]. This represents a mass increase of 3.01884 atomic mass units compared to the unlabeled acrylamide due to the incorporation of three carbon-13 isotopes [16]. The isotopic purity is maintained at 99 atom % carbon-13, ensuring high analytical precision for quantitative applications [1] [8].

The mass shift of M+3 relative to unlabeled acrylamide makes this compound particularly valuable as an internal standard in mass spectrometric analysis [1] [8]. The chemical purity is typically maintained at 98% or higher, with the compound being supplied in crystalline form [1] [2] [3]. The precise molecular weight determination is critical for accurate mass spectrometric quantification in analytical applications [10] [11].

Table 1: Fundamental Molecular Parameters of Acrylamide-13C3

PropertyValue
Molecular Formula13C3H5NO
Molecular Weight74.06 g/mol
Chemical Purity98% (CP)
Isotopic Purity99 atom % 13C
Mass ShiftM+3
CAS Number287399-26-2

Physical State and Stability Considerations

Acrylamide-13C3 exists as a white to off-white crystalline solid at room temperature [1] [5] [8]. The compound exhibits a melting point range of 82-86°C, consistent with the parent acrylamide molecule [1] [5] [8]. The boiling point occurs at 125°C under reduced pressure conditions of 25 mmHg [1] [8]. The density of the compound is 1.122 g/cm³ measured at 30°C relative to water at 4°C [31].

The compound demonstrates excellent thermal stability at room temperature but requires careful handling near its melting point due to the risk of violent polymerization [31]. Storage at room temperature is acceptable for extended periods, though protection from light is recommended to prevent photoinitiated polymerization reactions [2] [17]. The compound is odorless and maintains its crystalline structure under normal atmospheric conditions [5] [31].

Stability considerations reveal that acrylamide-13C3 can undergo polymerization under specific conditions including elevated temperatures near the melting point and exposure to ultraviolet light [31]. The autoignition temperature is reported at 424°C, with a flash point of 138°C in closed cup testing [31]. When heated to decomposition, the compound may release acrid fumes and nitrogen oxides [31].

Table 2: Physical Properties and Stability Parameters

PropertyValue
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point82-86°C
Boiling Point125°C at 25 mmHg
Density1.122 g/cm³ at 30°C
Flash Point138°C (closed cup)
Autoignition Temperature424°C
Storage ConditionsRoom temperature, protect from light

The solubility profile of acrylamide-13C3 demonstrates exceptional water solubility with values exceeding 371,100 mg/L at 20°C and 404,800 mg/L at 30°C [31] [32]. The compound shows significant solubility in polar organic solvents including methanol (155 g/100 mL), ethanol (86 g/100 mL), and acetone (63.1 g/100 mL) [32]. Conversely, the compound exhibits minimal solubility in nonpolar solvents such as benzene and heptane [31] [32].

Spectroscopic Characteristics

13C NMR Spectral Properties

The carbon-13 nuclear magnetic resonance spectroscopy of acrylamide-13C3 provides distinctive spectral features due to the complete isotopic labeling of all carbon positions [12]. The carbonyl carbon exhibits a characteristic chemical shift at approximately 173.7 ppm, consistent with amide carbonyl carbons in the typical range of 170-185 ppm for acids and esters [18] [36]. This signal appears as a sharp resonance without significant splitting, indicating the stability of the amide group under analytical conditions [19].

The vinyl carbon atoms display chemical shifts in the alkene region, with the CH carbon appearing at approximately 132.2 ppm and the terminal CH2 carbon at 131.2 ppm [12] [18]. These values fall within the expected range of 115-140 ppm for alkene carbons [18]. The carbon-13 enrichment provides significantly enhanced signal intensity compared to natural abundance spectra, facilitating detailed structural analysis .

Table 3: 13C NMR Chemical Shift Assignments for Acrylamide-13C3

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C1 (Carbonyl)173.7SingletC=O
C2 (Vinyl CH)132.2Doublet=CH-
C3 (Vinyl CH2)131.2Triplet=CH2

The enhanced sensitivity resulting from carbon-13 enrichment allows for detailed investigation of molecular dynamics and interactions . Nuclear magnetic resonance studies reveal that the carbonyl carbon signal remains sharp and well-resolved, indicating minimal hydrolysis of the amide group under standard analytical conditions [19]. The vinyl carbon signals demonstrate coupling patterns characteristic of the alkene system, providing structural confirmation [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of acrylamide-13C3 reveals characteristic fragmentation patterns that differ from the unlabeled compound due to the isotopic labeling [14] [15]. The molecular ion peak appears at m/z 75, representing the intact molecule with the M+3 mass shift [14]. This molecular ion serves as the base peak in electron ionization conditions and provides the primary quantification ion for analytical applications [10] [11].

The major fragmentation pathway involves the loss of the amino group (NH2, 17 Da) to produce a fragment ion at m/z 58 [14]. This fragmentation is characteristic of acrylamide compounds and represents a high-intensity peak in the mass spectrum [14]. Additional fragmentation includes the loss of water (18 Da) to generate a fragment ion at m/z 57, though this occurs with lower intensity [14].

Table 4: Mass Spectrometric Fragmentation Pattern of Acrylamide-13C3

m/zRelative IntensityFragment IonFragmentation Process
75100%[M]+-Molecular ion
58High[M-NH2]+Loss of amino group (-17 Da)
57Medium[M-H2O]+Loss of water (-18 Da)
43Low[CH3CO]+Acetyl fragment

Selected reaction monitoring methods utilize the transition from m/z 75 to m/z 58 as the primary quantification pathway for analytical applications [10] [14]. The isotopic labeling provides clear mass discrimination from the unlabeled acrylamide, which shows transitions from m/z 72 to m/z 55 [10] [14]. This mass difference enables precise internal standard quantification in complex analytical matrices [11].

Infrared Spectroscopic Features

Infrared spectroscopic analysis of acrylamide-13C3 reveals characteristic vibrational frequencies that provide structural confirmation and purity assessment [21]. The amide carbonyl stretch appears as a strong absorption band in the region of 1650-1680 cm⁻¹, consistent with primary amide functionality [21]. The carbon-carbon double bond stretch contributes to absorption in the 1600-1650 cm⁻¹ region, though this may overlap with amide vibrations [21].

The amino group of the amide produces characteristic N-H stretching vibrations that appear as dual bands in the 3300-3500 cm⁻¹ region [21]. These bands correspond to the symmetric and asymmetric stretching modes of the primary amide group [21]. The N-H bending vibration contributes to absorption in the 1600-1650 cm⁻¹ region, potentially overlapping with the carbon-carbon double bond stretch [21].

Near-infrared spectroscopic studies have identified specific wavelength regions that correlate with acrylamide content, particularly in the 942-1084 nm range with a peak centered at 994 nm, and in the 1900-2200 nm range with a peak centered around 1930 nm [24]. These spectral features arise from overtone and combination band vibrations associated with C-H, O-H, and N-H bonds [24]. The infrared spectroscopic fingerprint provides valuable information for compound identification and quantitative analysis in various matrices [24].

Table 5: Key Infrared Spectroscopic Frequencies for Acrylamide-13C3

Frequency Range (cm⁻¹)IntensityAssignment
3300-3500StrongN-H stretch (primary amide)
1650-1680StrongC=O stretch (amide)
1600-1650MediumC=C stretch/N-H bend
1400-1500MediumC-H bending
800-1000WeakOut-of-plane deformations

The preparation of Acrylamide-13C3 requires careful consideration of isotopic labeling strategies to achieve high isotopic enrichment while maintaining chemical purity and cost effectiveness. Several approaches have been developed for incorporating carbon-13 isotopes into the acrylamide molecular framework [1] [2].

Direct Synthesis from Carbon-13 Labeled Precursors

The most widely employed strategy involves direct synthesis from carbon-13 labeled precursors, particularly 13C3-labeled acetonitrile or 13C-acrylic acid derivatives [3] [4]. This approach provides the highest isotopic enrichment, typically exceeding 99 atom percent 13C, and offers excellent scalability for commercial production [1] [5]. The method involves systematic incorporation of all three carbon atoms in the acrylamide structure, resulting in the 1,2,3-13C3 isotopomer that serves as the primary analytical standard for mass spectrometry applications [6] [7].

Metabolic Incorporation Approaches

Metabolic incorporation strategies utilize 13C-glucose or 13C-acetate as carbon sources in biological systems capable of producing acrylamide or its precursors [8] [9]. While this approach typically yields lower isotopic enrichment ranging from 70-95 percent, it provides valuable insights into acrylamide metabolism and formation pathways [10] [11]. The variable incorporation pattern achieved through this method makes it particularly suitable for metabolic tracer studies rather than analytical standard preparation.

Chemical Exchange Methods

Chemical exchange methodologies employ 13CO2 or 13C-methanol as isotopic sources, primarily targeting the carbonyl carbon position [12] [13]. These methods achieve isotopic enrichment levels between 85-98 percent and offer good scalability, making them cost-effective alternatives for specific research applications [14] [15]. The selective labeling pattern provides advantages for nuclear magnetic resonance studies where specific carbon positions need to be distinguished.

Enzymatic Synthesis Approaches

Enzymatic synthesis strategies utilize specific enzymes capable of incorporating 13C-labeled amino acids or other precursors into the acrylamide structure [12] [16]. This green chemistry approach achieves isotopic enrichment levels of 90-99 percent while operating under mild reaction conditions [17] [18]. However, the method typically suffers from lower yields and higher costs compared to chemical synthesis routes.

Purification Techniques

The purification of Acrylamide-13C3 requires specialized techniques to achieve the high purity standards necessary for analytical applications while preserving the isotopic integrity of the compound [6] [19].

Solid Phase Extraction Methods

Solid phase extraction represents the most widely applied purification technique for Acrylamide-13C3, utilizing various cartridge systems including Oasis hydrophilic-lipophilic balance cartridges and activated carbon sorbents [20] [21] [22]. The method achieves recovery rates of 85-95 percent and purities ranging from 95-98 percent [23] [24]. Activated carbon cartridges demonstrate particular effectiveness, with studies showing reliable extraction of acrylamide from complex matrices while maintaining isotopic integrity [21] [24].

The SPE protocol typically involves cartridge conditioning with methanol followed by water equilibration, sample loading under controlled flow conditions, and elution with methanol or acetonitrile-water mixtures [20] [22]. The method offers excellent automation potential and high selectivity, though matrix effects and higher costs compared to alternative purification methods represent limitations [23] [25].

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction employs water-acetonitrile partition systems to separate Acrylamide-13C3 from synthetic reaction mixtures and impurities [19] [26]. This approach achieves recovery rates of 75-85 percent with purities of 90-95 percent [25] [27]. The method involves systematic phase separation utilizing magnesium sulfate and sodium chloride to induce clean partition between aqueous and organic phases [6] [23].

The procedure demonstrates particular effectiveness when combined with defatting steps using hexane or dichloromethane to remove lipophilic impurities [19] [23]. While offering simplicity and cost-effectiveness, the method exhibits lower selectivity compared to solid phase extraction techniques and may require multiple extraction cycles to achieve optimal purity levels.

Column Chromatography Systems

Column chromatography utilizing silica gel or C18 stationary phases provides the highest purity levels, typically achieving 98-99 percent chemical purity [28] [25]. The method employs gradient elution systems with methanol-water or acetonitrile-water mobile phases to achieve optimal separation of Acrylamide-13C3 from synthetic impurities and degradation products [20] [29].

High-performance liquid chromatography systems equipped with ultraviolet or mass spectrometric detection enable precise monitoring of purification progress and confirmation of compound identity [6] [25]. The technique demonstrates excellent versatility across different sample matrices and can be readily scaled for preparative applications, though time requirements and equipment costs represent practical limitations.

Crystallization and Recrystallization

Crystallization from methanol-water systems provides a cost-effective purification approach, particularly suitable for large-scale preparation [1] [5]. The method achieves purities of 85-95 percent with yields of 70-80 percent [30]. Temperature-controlled crystallization protocols optimize crystal formation while minimizing thermal decomposition risks associated with acrylamide sensitivity [1] [31].

The process involves dissolution in warm methanol followed by controlled cooling and water addition to induce precipitation of pure crystalline material [5] [30]. Multiple recrystallization cycles can enhance purity levels, though yield losses become significant with repeated processing steps.

Distillation Techniques

Vacuum distillation represents the ultimate purification method, capable of achieving greater than 99 percent purity [1] [5]. The technique operates under reduced pressure to minimize thermal decomposition, utilizing the characteristic boiling point of 125°C at 25 mmHg for Acrylamide-13C3 [1] [32]. Recovery rates of 95-99 percent are achievable when proper temperature control and vacuum conditions are maintained.

The method requires specialized equipment and careful temperature monitoring to prevent thermal degradation, which represents a significant limitation [31] [30]. However, for applications requiring the highest possible purity levels, distillation provides unmatched effectiveness in removing volatile impurities and achieving analytical grade material.

Quality Control Parameters

Comprehensive quality control protocols are essential for ensuring the reliability and consistency of Acrylamide-13C3 preparations used in analytical applications [1] [5] [17].

Isotopic Purity Assessment

Isotopic purity determination represents the most critical quality control parameter for Acrylamide-13C3 [1] [2]. Mass spectrometry analysis confirms isotopic enrichment levels, with specifications typically requiring greater than or equal to 99 atom percent 13C [1] [5]. The assessment involves measurement of peak intensity ratios between labeled and unlabeled molecular ions, with the characteristic molecular ion appearing at mass-to-charge ratio 75 for the fully labeled compound [33] [6].

Verification protocols employ selected reaction monitoring to confirm the expected fragmentation patterns, including transitions from mass-to-charge ratio 75 to 58 for the primary fragment ion [33] [6] [22]. Isotopic distribution analysis ensures absence of significant unlabeled contamination that could compromise analytical accuracy in quantitative applications.

Chemical Purity Standards

Chemical purity assessment requires high-performance liquid chromatography or gas chromatography analysis to confirm compound identity and quantify impurities [1] [5]. Specifications typically mandate greater than or equal to 98 percent chemical purity, with single peak detection and absence of significant impurity signals [5] [30]. The analysis employs multiple detection methods including ultraviolet absorption and mass spectrometry to ensure comprehensive impurity screening.

Identification confirmation utilizes nuclear magnetic resonance spectroscopy, with 13C nuclear magnetic resonance providing definitive structural verification [29] [34] [31]. The characteristic chemical shifts for the labeled carbons confirm proper isotopic incorporation and molecular integrity.

Physical Property Verification

Melting point determination serves as a primary identity test, with Acrylamide-13C3 exhibiting a melting range of 82-86°C [1] [5] [30]. The measurement employs calibrated melting point apparatus with precise temperature control to ensure accurate determination. Variations outside the specified range indicate potential impurities or decomposition products.

XLogP3

-0.7

Wikipedia

(~13~C_3_)Prop-2-enamide

Dates

Last modified: 08-15-2023

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